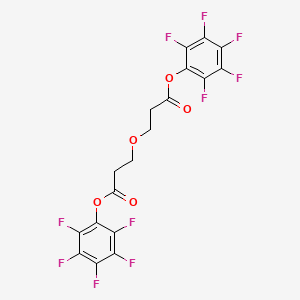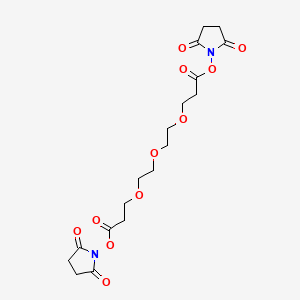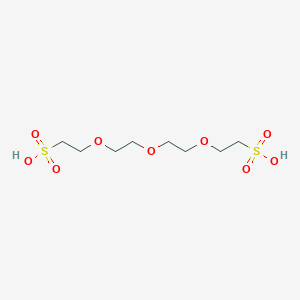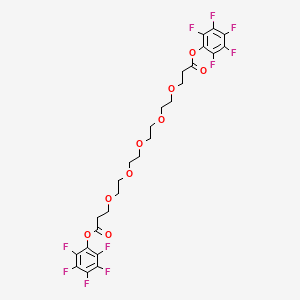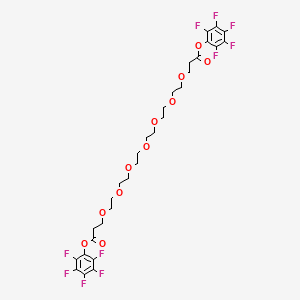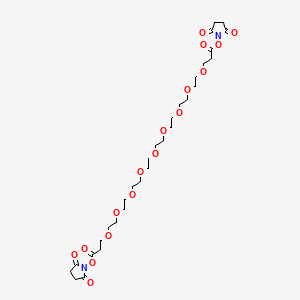![molecular formula C19H21F2N5O3 B606247 2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo- CAS No. 1188407-45-5](/img/structure/B606247.png)
2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-
Descripción general
Descripción
BMS-764459 is a novel potent antagonist of corticotropin-releasing factor/hormone receptor 1 (CRHR-1).
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- Synthesis Techniques and Structural Analysis: Research has been conducted on similar pyrazinecarbonitrile derivatives, focusing on their synthesis and structural analysis. For example, the study by (Ganapathy et al., 2015) detailed the crystal structure of a related compound using X-ray diffraction, providing insights into the molecular arrangement and interactions. This kind of analysis is fundamental for understanding the chemical properties and potential applications of such compounds.
Heterocyclic Chemistry
- Development of Heterocyclic Compounds: The creation of diverse heterocyclic compounds from pyrazinecarbonitrile derivatives has been explored, as seen in studies like those conducted by (Fadda et al., 2012). These works highlight the versatility of pyrazinecarbonitrile derivatives in synthesizing various heterocyclic structures, which are significant in pharmaceutical and material science research.
Potential Pharmacological Activities
- Investigation into Pharmacological Properties: Research into pyrazinecarbonitrile derivatives has also delved into their potential pharmacological applications. For instance, the study by (Kamal El‐Dean et al., 2018) synthesized novel compounds and suggested further investigation into their pharmacological activities. This indicates the ongoing interest in exploring these compounds for medicinal purposes.
Novel Compound Synthesis
- Creation of Novel Compounds for Further Research: A significant application of pyrazinecarbonitrile derivatives is in synthesizing new chemical entities. Research such as that by (Elewa et al., 2021) focuses on creating and characterizing new compounds, which can be foundational for future studies in various fields of chemistry and biology.
Propiedades
Número CAS |
1188407-45-5 |
|---|---|
Nombre del producto |
2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo- |
Fórmula molecular |
C19H21F2N5O3 |
Peso molecular |
405.4058 |
Nombre IUPAC |
4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl]amino]-5-oxopyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H21F2N5O3/c1-10-6-14(11(2)23-17(10)29-19(20)21)25-16-18(27)26(8-13(7-22)24-16)15(9-28-3)12-4-5-12/h6,8,12,15,19H,4-5,9H2,1-3H3,(H,24,25)/t15-/m1/s1 |
Clave InChI |
PJMUNXORSUNUCV-OAHLLOKOSA-N |
SMILES |
CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)C(COC)C3CC3)C#N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-764459 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B606165.png)

